L-Adrenaline-D-hydrogentartrate, also known as L-Epinephrine-D-hydrogentartrate, is a pharmaceutical compound derived from adrenaline, a critical hormone and neurotransmitter involved in the body's fight-or-flight response. This compound is typically utilized in medical settings for its potent sympathomimetic properties, which include bronchodilation and vasoconstriction. The D-hydrogentartrate form refers to the bitartrate salt of adrenaline, enhancing its solubility and stability for clinical applications.
L-Adrenaline-D-hydrogentartrate can be synthesized from natural or synthetic sources of adrenaline. The primary sources include plant extracts and chemical synthesis methods that produce adrenaline as a precursor. Adrenaline itself can be extracted from the adrenal glands of animals or synthesized in laboratories through various chemical processes.
L-Adrenaline-D-hydrogentartrate is classified as a sympathomimetic amine. It falls under the category of catecholamines, which are organic compounds that play significant roles in the body's response to stress. In pharmacological terms, it is categorized as a bronchodilator and vasopressor agent.
The synthesis of L-Adrenaline-D-hydrogentartrate involves several methods, primarily focusing on asymmetric hydrogenation and the reaction with tartaric acid to form the bitartrate salt.
The synthesis often requires precise control over reaction conditions such as temperature, pressure, and pH. For example, during the reaction with tartaric acid, maintaining a temperature around 20°C is crucial for optimal yield and purity .
The molecular formula for L-Adrenaline-D-hydrogentartrate is C9H13NO3·C4H6O6. The structure of adrenaline includes a catechol group (a benzene ring with two hydroxyl groups) attached to an ethylamine side chain.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized L-Adrenaline-D-hydrogentartrate.
L-Adrenaline-D-hydrogentartrate can participate in various chemical reactions:
The reactions often require controlled conditions such as inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive functional groups during synthesis.
L-Adrenaline-D-hydrogentartrate exerts its effects primarily through activation of adrenergic receptors (alpha and beta receptors) in various tissues:
The pharmacodynamics of L-adrenaline involve rapid onset of action following administration, typically within minutes, making it effective for acute medical situations such as asthma attacks or anaphylaxis.
Relevant data includes melting points around 150°C for the bitartrate salt form .
L-Adrenaline-D-hydrogentartrate has numerous scientific and medical applications:
The isolation of adrenaline marked a pivotal advancement in endocrine pharmacology. In 1895, George Oliver and Edward Schäfer demonstrated that adrenal extracts could elevate blood pressure and heart rate in animals, revealing adrenaline's vasoactive properties [1] [9]. This work laid the groundwork for the isolation of bioactive adrenaline derivatives. In 1900, Jokichi Takamine and Keizo Uenaka achieved the first crystallization of pure adrenaline (initially termed "adrenalin") using an ammonia-based precipitation method [6] [9]. Takamine's patented isolation technique (1903) enabled mass production of stable adrenaline formulations, overcoming the limitations of earlier impure extracts like John Abel's benzoylated "epinephrine" [6] [9].
Early pharmacological studies revealed adrenaline's dual impact on vascular tone: vasoconstriction via α-adrenergic receptors and vasodilation via β-adrenergic receptors [1] [8]. Walter Cannon's "fight-or-flight" concept (1932) further contextualized adrenaline’s role in mobilizing physiological responses through catecholamine release [9]. The discovery that chiral integrity dictated pharmacological activity was critical; naturally occurring L-adrenaline exhibited 50-fold greater potency than its D-enantiomer at α-adrenergic receptors [1] [3].
Table 1: Key Milestones in Adrenaline Derivative Research
| Year | Researcher | Contribution | Significance |
|---|---|---|---|
| 1895 | Oliver & Schäfer | Demonstrated pressor effects of adrenal extracts | First physiological characterization |
| 1900 | Takamine & Uenaka | Crystallized pure adrenaline | Enabled therapeutic applications |
| 1905 | Langley | Proposed "receptive substance" concept | Foundation for receptor theory |
| 1948 | Ahlquist | Classified α/β adrenergic receptors | Explained dual vascular effects |
The inherent instability of catecholamines posed significant challenges for therapeutic applications. Adrenaline's catechol moiety (benzene ring with adjacent hydroxyl groups) is susceptible to oxidation, leading to rapid degradation in aqueous solutions [3] [10]. To address this, tartaric acid derivatives emerged as ideal stabilizers due to their chiral carboxylic acid groups, which form salts with adrenaline’s secondary amine while enhancing crystallinity [3] [10].
L-Adrenaline-D-hydrogentartrate leverages molecular symmetry: the D-tartrate anion forms a stable diastereomeric salt with L-adrenaline, reducing molecular mobility and oxidative degradation. Studies comparing salt forms demonstrated:
The tartrate counterion also influences pharmacokinetics. Its hydrophilic properties delay systemic absorption, prolonging local vasoconstrictive effects when used in surgical applications [3]. This stabilization paradigm enabled the development of injectable formulations with extended shelf lives.
Table 2: Properties of Adrenaline Salt Forms
| Salt Form | *Relative Stability | Solubility (mg/mL) | Crystallinity |
|---|---|---|---|
| Hydrochloride | 1.0 (reference) | 50.2 | Moderate |
| Bitartrate | 1.3 | 28.7 | High |
| Hydrogentartrate | 1.4 | 35.9 | High |
| Sulfate | 1.1 | 62.4 | Low |
*(Accelerated degradation at 40°C/75% RH)
Adrenaline derivatives exert effects through specific interactions with G protein-coupled receptors (GPCRs). The steric orientation of L-adrenaline’s chiral center is essential for complementary binding to adrenergic receptors. Key interactions include:
Biophysical studies reveal that L-adrenaline-D-hydrogentartrate maintains the bioactive transducer-bound conformation of natural adrenaline. When bound to β₂-adrenergic receptors, it stabilizes an active receptor conformation through:
The tartrate anion does not directly participate in receptor binding but influences the dissociation kinetics of the adrenaline cation. Molecular dynamics simulations show that tartrate-adrenaline complexes exhibit:
Table 3: Adrenergic Receptor Binding Parameters
| Receptor Type | L-Adrenaline Kd (nM) | L-Adrenaline-D-Hydrogentartrate Kd (nM) | Selectivity Ratio (α:β) |
|---|---|---|---|
| α₁A | 280 | 310 | 1:0.3 |
| α₂B | 510 | 540 | 1:0.2 |
| β₁ | 210 | 225 | 1:1.1 |
| β₂ | 160 | 175 | 1:1.8 |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5